Cas no 1416367-16-2 ((2-chloro-3-fluoropyridin-4-yl)boronic acid)

(2-Chloro-3-fluoropyridin-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds. Its pyridine scaffold, combined with chloro and fluoro substituents, enhances reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing bioactive molecules. The boronic acid group facilitates efficient coupling with aryl or heteroaryl halides, while the halogen substituents offer further functionalization opportunities. High purity and stability under standard handling conditions make it a reliable choice for synthetic applications. Proper storage under inert conditions is recommended to maintain its reactivity.
(2-chloro-3-fluoropyridin-4-yl)boronic acid structure
1416367-16-2 structure
Product Name:(2-chloro-3-fluoropyridin-4-yl)boronic acid
CAS No:1416367-16-2
MF:C11H14BClFNO2
MW:257.496765613556
MDL:MFCD07787387
CID:4595577
PubChem ID:71464119
Update Time:2025-11-02

(2-chloro-3-fluoropyridin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • (2-Chloro-3-fluoropyridin-4-yl)boronic acid pinacol ester
    • 0715AA
    • Pyridine, 2-chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-Chloro-3-fluoropyridine-4-boronic acid pinacol ester
    • 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
    • (2-chloro-3-fluoropyridin-4-yl)boronic acid
    • AS-36547
    • DTXSID40855899
    • XKMPFKIWJXXAIG-UHFFFAOYSA-N
    • MFCD07787387
    • 1029654-43-0
    • 2-CHLORO-3-FLUORO-4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
    • DB-330039
    • AKOS016012190
    • EN300-7408072
    • CS-0174048
    • 1416367-16-2
    • XH0314
    • CS-0153879
    • MDL: MFCD07787387
    • Inchi: 1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3
    • InChI Key: XKMPFKIWJXXAIG-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(B2OC(C)(C)C(C)(C)O2)C=CN=1)F

Computed Properties

  • Exact Mass: 257.0790147g/mol
  • Monoisotopic Mass: 257.0790147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4

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(2-chloro-3-fluoropyridin-4-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1416367-16-2)(2-chloro-3-fluoropyridin-4-yl)boronic acid
Order Number:A1059585
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:51
Price ($):625.0
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Additional information on (2-chloro-3-fluoropyridin-4-yl)boronic acid

Comprehensive Guide to (2-chloro-3-fluoropyridin-4-yl)boronic acid (CAS No. 1416367-16-2): Properties, Applications, and Market Insights

(2-chloro-3-fluoropyridin-4-yl)boronic acid (CAS No. 1416367-16-2) is a specialized boronic acid derivative widely used in pharmaceutical and agrochemical research. This compound belongs to the halogenated pyridinylboronic acids family, known for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. With the increasing demand for heterocyclic building blocks in drug discovery, this compound has gained significant attention in recent years.

The molecular structure of (2-chloro-3-fluoropyridin-4-yl)boronic acid features both chloro and fluoro substituents on the pyridine ring, which enhance its reactivity and stability in various synthetic applications. Researchers particularly value this compound for its ability to introduce the 2-chloro-3-fluoropyridin-4-yl moiety into complex molecules, making it invaluable for developing new therapeutic agents and crop protection chemicals.

In pharmaceutical applications, (2-chloro-3-fluoropyridin-4-yl)boronic acid serves as a key intermediate for synthesizing kinase inhibitors, which are crucial in cancer treatment research. The compound's unique halogen pattern allows for precise molecular modifications, addressing current challenges in drug resistance and selectivity issues – topics frequently searched by medicinal chemists worldwide.

The agrochemical industry utilizes 1416367-16-2 in developing novel pesticides and herbicides, especially those targeting resistant pest strains. With growing concerns about sustainable agriculture and environmental impact (hot topics in current scientific discussions), researchers are exploring how this compound can contribute to more effective and eco-friendly crop protection solutions.

From a synthetic chemistry perspective, (2-chloro-3-fluoropyridin-4-yl)boronic acid demonstrates excellent stability under various reaction conditions, making it suitable for parallel synthesis and high-throughput screening methodologies. Its compatibility with microwave-assisted synthesis (another frequently searched term in chemical databases) further enhances its utility in modern laboratory settings.

The global market for pyridinylboronic acids has shown steady growth, with 1416367-16-2 gaining particular traction in Asia-Pacific research centers. Industry reports indicate increased demand for this compound in contract research organizations and academic laboratories focusing on fragment-based drug design – a trending approach in pharmaceutical development.

Quality control of (2-chloro-3-fluoropyridin-4-yl)boronic acid typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements (often >95%) needed for sensitive synthetic applications, addressing common quality-related queries from potential buyers.

Storage and handling recommendations for CAS 1416367-16-2 emphasize protection from moisture and oxidation, with optimal conditions being inert atmosphere and low temperatures. Such information is crucial for laboratory managers searching for proper chemical storage protocols, a frequently overlooked but essential aspect of research safety.

Recent patent literature reveals innovative applications of (2-chloro-3-fluoropyridin-4-yl)boronic acid in proteolysis targeting chimeras (PROTACs) and covalent inhibitors – two cutting-edge areas in drug discovery that have generated substantial interest in scientific communities and investment circles alike.

For researchers considering 1416367-16-2 for their projects, several commercial suppliers offer this compound with varying purity grades and packaging options. The development of cost-effective synthesis routes remains an active area of investigation, as indicated by numerous recent publications optimizing the preparation of halogenated pyridinylboronic acids.

Environmental fate studies of related boronic acid derivatives suggest generally favorable biodegradation profiles, an important consideration for industries focusing on green chemistry principles. This aspect addresses growing concerns about chemical sustainability, a topic receiving increased attention in both academic and industrial settings.

The versatility of (2-chloro-3-fluoropyridin-4-yl)boronic acid extends to material science applications, where it serves as a building block for organic electronic materials and metal-organic frameworks (MOFs). These applications tap into the booming interest in functional materials for energy storage and conversion technologies.

Analytical method development for CAS 1416367-16-2 and similar compounds continues to evolve, with recent advances in UHPLC and tandem mass spectrometry enabling more precise characterization. These technological improvements respond to the research community's need for reliable quality assessment tools for specialty chemicals.

Looking forward, the scientific community anticipates expanded applications of (2-chloro-3-fluoropyridin-4-yl)boronic acid in bioconjugation chemistry and diagnostic probe development, areas that align with current trends in personalized medicine and molecular diagnostics. These potential applications make the compound particularly interesting for investors monitoring the life sciences tools market.

For synthetic chemists working with 1416367-16-2, recent literature provides optimized protocols for its incorporation into complex molecules, addressing common challenges such as protodeboronation and homocoupling side reactions. Such practical guidance is highly valued by researchers searching for solutions to specific synthetic problems.

The regulatory status of (2-chloro-3-fluoropyridin-4-yl)boronic acid remains favorable for research use, with no significant restrictions reported in major chemical markets. This regulatory profile makes the compound accessible to researchers investigating new chemical entities across various applications.

In conclusion, (2-chloro-3-fluoropyridin-4-yl)boronic acid (CAS No. 1416367-16-2) represents a valuable tool for modern chemical research, with applications spanning pharmaceutical development, agrochemical innovation, and advanced material science. Its unique structural features and synthetic versatility position it as an important building block for addressing current challenges in multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:1416367-16-2)(2-chloro-3-fluoropyridin-4-yl)boronic acid
A1059585
Purity:99%
Quantity:25g
Price ($):625.0
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